molecular formula C19H20N2O2S B2576250 N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)butyramide CAS No. 900004-78-6

N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)butyramide

Cat. No.: B2576250
CAS No.: 900004-78-6
M. Wt: 340.44
InChI Key: DDLRNQVRRDGQFV-UHFFFAOYSA-N
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Description

N-Benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)butyramide is a benzothiazole-derived amide compound characterized by a butyramide (four-carbon acyl) chain, a benzyl group, and a 6-methoxy-substituted benzothiazole core. The benzothiazole moiety is a privileged scaffold in drug design due to its pharmacokinetic adaptability and target-binding versatility .

Properties

IUPAC Name

N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-3-7-18(22)21(13-14-8-5-4-6-9-14)19-20-16-11-10-15(23-2)12-17(16)24-19/h4-6,8-12H,3,7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLRNQVRRDGQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CC1=CC=CC=C1)C2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)butyramide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of 6-methoxybenzo[d]thiazole: This can be achieved by reacting 2-aminothiophenol with methoxybenzaldehyde under acidic conditions.

    N-benzylation: The 6-methoxybenzo[d]thiazole is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate.

    Butyramide formation: The final step involves the reaction of the N-benzyl-6-methoxybenzo[d]thiazole with butyryl chloride in the presence of a base like triethylamine to form this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)butyramide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, especially at the positions ortho and para to the nitrogen atom. Common reagents include halogens and nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)butyramide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Benzothiazole derivatives are known to interact with various biological targets, making them valuable in drug discovery.

    Material Science: This compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions, providing insights into molecular mechanisms of action.

Mechanism of Action

The mechanism of action of N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)butyramide involves its interaction with specific molecular targets. For instance, in anti-inflammatory applications, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. In anticancer research, it may induce apoptosis in cancer cells by modulating mitochondrial pathways and activating caspases.

Comparison with Similar Compounds

N-Benzyl-N-(6-Methoxybenzo[d]thiazol-2-yl)acetamide (Compound 23)

  • Structure : Acetamide (two-carbon acyl chain) instead of butyramide.
  • Synthesis : Prepared via acetylation of a benzothiazole precursor using acetic anhydride, DMAP, and CH₂Cl₂, yielding 99% .

2-((1H-1,2,4-Triazol-3-yl)thio)-N-(6-Methoxybenzo[d]thiazol-2-yl)acetamide (Compound 5a)

  • Structure : Incorporates a triazole-thio group, replacing the benzyl and acyl chains.
  • Synthesis : Lower yield (52.5%) compared to compound 23, possibly due to steric challenges in introducing the triazole-thio moiety .
  • Key Differences : The triazole-thio group may enhance hydrogen bonding or metal coordination, altering target specificity (e.g., enzyme inhibition) .

Malonate Esters (e.g., 5hc, 5ir, 5lr)

  • Structure : Diethyl/dimethyl/dibenzyl malonate esters with benzo[b]thiophen-2-yl and benzothiazole groups.
  • Synthesis : Catalytic asymmetric synthesis using Q catalyst (10 mol%), yielding 78–83% .
  • Key Differences : Ester groups (vs. amides) increase susceptibility to hydrolysis, reducing metabolic stability. Bulky benzyl esters (e.g., 5lr) improve crystallinity (mp 108–110°C) .

Physicochemical Properties

Compound Acyl/Ester Chain Melting Point (°C) Stereopurity (%) Key Substituents
N-Benzyl-N-(6-methoxy-BTZ)butyramide* Butyramide Inferred lower Not reported Benzyl, 6-methoxy-BTZ
Compound 23 Acetamide Not reported Not reported Benzyl, 6-methoxy-BTZ
Compound 5a Acetamide 208–209 Not reported Triazole-thio, 6-methoxy-BTZ
5hc Malonate (Cl) 125–127 99.0 6-Chloro-BTZ, benzo[b]thiophene
5lr Dibenzyl malonate 108–110 89.0 Benzyl ester, benzo[b]thiophene

*BTZ = Benzo[d]thiazol-2-yl. *The butyramide’s longer chain likely lowers melting point compared to acetamides or chlorinated analogs.

Biological Activity

N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)butyramide is a synthetic compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry and material science.

Chemical Structure and Properties

  • Molecular Formula: C₁₉H₂₀N₂O₂S
  • Molecular Weight: 340.43 g/mol
  • CAS Number: 900004-78-6

The compound features a benzyl group, a methoxy-substituted benzothiazole moiety, and a butyramide functional group, which contribute to its unique pharmacological properties.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of 6-methoxybenzo[d]thiazole:
    • Reacting 2-aminothiophenol with methoxybenzaldehyde under acidic conditions.
  • N-benzylation:
    • Benzyl chloride is reacted with the formed 6-methoxybenzo[d]thiazole in the presence of a base like potassium carbonate.
  • Butyramide Formation:
    • The final step involves the reaction of N-benzyl-6-methoxybenzo[d]thiazole with butyryl chloride using triethylamine as a base.

These steps can be optimized for yield and purity in industrial applications .

Medicinal Applications

This compound has been investigated for various biological activities:

  • Anticancer Activity:
    • Studies indicate that this compound may induce apoptosis in cancer cells by modulating mitochondrial pathways and activating caspases . It shows potential against various cancer types due to its ability to inhibit cell proliferation.
  • Anti-inflammatory Properties:
    • The compound may inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators . This suggests its potential use in treating inflammatory diseases.
  • Antimicrobial Effects:
    • Research indicates that benzothiazole derivatives exhibit antimicrobial activity, which may extend to this compound . Its mechanism might involve disrupting microbial cell membranes or inhibiting essential microbial enzymes.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition:
    • The compound's structure allows it to bind to active sites on enzymes like COX, inhibiting their function and thereby affecting downstream signaling pathways involved in inflammation and cancer progression .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared with other benzothiazole derivatives:

Compound NameStructureNotable Activity
N-(6-methoxybenzo[d]thiazol-2-yl)-1-phenylmethanimineStructureAntimicrobial
N-(5-methoxybenzo[d]thiazol-2-yl)-butyramideStructureAnticancer
N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)butyramideStructureAnti-inflammatory

The differences in substituents on the benzothiazole core significantly influence their biological activities and pharmacological profiles .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental models:

  • In vitro Studies:
    • A study demonstrated that this compound effectively inhibited the growth of breast cancer cells (MCF-7), showing a dose-dependent response .
  • Animal Models:
    • In a murine model of inflammation, administration of the compound led to a significant reduction in edema compared to control groups, supporting its anti-inflammatory potential .
  • Mechanistic Insights:
    • Further investigations revealed that treatment with this compound resulted in increased levels of apoptotic markers in cancer cells, confirming its role as an apoptosis inducer .

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